molecular formula C18H25NO3 B13422783 4,5-Dehydro-Capsaicin

4,5-Dehydro-Capsaicin

Cat. No.: B13422783
M. Wt: 303.4 g/mol
InChI Key: QHRKXNFUKSSHEC-LMJRQTCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dehydro-Capsaicin is a synthetic analog of the naturally occurring vanilloid, capsaicin, which is the primary pungent component found in chili peppers of the Capsicum genus . As a capsaicinoid, it is characterized by its vanillyl group and is defined by the specific unsaturation in its hydrophobic side chain. This compound is offered strictly for research use to investigate the biological functions of vanilloid compounds. Capsaicin and its analogs are renowned for their specific interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a ligand-gated, non-selective cation channel highly expressed on sensory neurons . Binding to TRPV1 leads to receptor activation and an influx of calcium ions, which initially excites neurons, producing a sensation of heat or burning. With prolonged or high-dose exposure, capsaicinoids induce a defunctionalization of the neuron, leading to a long-lasting but reversible insensitivity to various painful stimuli . This dual-phase mechanism is fundamental to its research value. The primary research applications of this compound are in neuroscience and pharmacology. It is a crucial tool for studying neurogenic inflammation, nociception (pain perception), and mechanisms of pain relief . By depleting neuronal stores of substance P, a key neuropeptide involved in pain transmission, it helps researchers elucidate pathways for managing chronic neuropathic pain, postoperative pain, and conditions like osteoarthritis . Beyond pain research, this compound is also utilized in metabolic and oncology studies. Research on related capsaicinoids has shown potential to increase energy expenditure, promote lipid oxidation, and modulate metabolic syndromes, making it a compound of interest for obesity and diabetes research . Furthermore, studies indicate that capsaicinoids can alter gene expression, arrest the cell cycle, and promote apoptosis in various cancer cell lines, providing a foundation for exploring its chemopreventive properties . Researchers can use this compound to probe these complex mechanisms in vitro and in vivo. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(4E,6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-4,6-dienamide

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4-6,8,10-12,14,20H,7,9,13H2,1-3H3,(H,19,21)/b5-4+,8-6-

InChI Key

QHRKXNFUKSSHEC-LMJRQTCTSA-N

Isomeric SMILES

CC(C)/C=C\C=C\CCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)C=CC=CCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Biosynthesis of 4,5 Dehydro Capsaicin and Cognate Capsaicinoids

Elucidation of Precursor Metabolic Pathways in Capsicum

The carbon skeleton of capsaicinoids is derived from two distinct precursor molecules, each generated by a separate metabolic route. The aromatic vanillylamine (B75263) portion originates from the phenylpropanoid pathway, while the acyl moiety is a product of the branched-chain fatty acid pathway. proquest.com

The branched-chain fatty acid pathway supplies the acyl group that is condensed with vanillylamine to form capsaicinoids. nih.gov This pathway typically utilizes the amino acids valine or leucine (B10760876) as starter units. nih.govproquest.com These amino acids are converted into branched-chain fatty acids of varying lengths, which accounts for the diversity of naturally occurring capsaicinoids. researchgate.net For instance, the acyl group of capsaicin (B1668287) itself is 8-methyl-6-nonenoic acid. The formation of a dehydro-capsaicinoid, such as 4,5-Dehydro-Capsaicin, would necessitate a desaturation step within this pathway, introducing a double bond at the 4,5-position of the acyl chain. While the general scheme of branched-chain fatty acid synthesis is understood, the specific desaturase enzymes responsible for creating unsaturated capsaicinoid precursors are an area of ongoing research. proquest.com It has been suggested that a desaturase is involved in the conversion of 8-methylnonanoic acid to 8-methyl-6-nonenoic acid, indicating the enzymatic capacity for such modifications exists within Capsicum. researchgate.net

Enzymatic Machinery and Catalytic Mechanisms in Capsaicinoid Synthesis

A suite of specific enzymes catalyzes the reactions in both the phenylpropanoid and branched-chain fatty acid pathways, as well as the final condensation step. The expression and activity of these enzymes are tightly regulated, often being localized to the placental tissue of the fruit and timed with fruit development. nih.gov

The conversion of phenylalanine to the intermediates that ultimately form vanillylamine is orchestrated by a series of key enzymes. Phenylalanine ammonia-lyase (PAL) initiates the pathway by converting phenylalanine to cinnamic acid. proquest.comtandfonline.com Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid. proquest.comrowan.edu Subsequently, p-coumarate 3-hydroxylase (C3H) adds another hydroxyl group to yield caffeic acid. proquest.com Finally, Caffeic acid O-methyltransferase (CAOMT) methylates caffeic acid to produce ferulic acid, a direct precursor to vanillin (B372448) and subsequently vanillylamine. rowan.edu The coordinated action of these enzymes is crucial for channeling phenylpropanoid intermediates towards capsaicinoid biosynthesis. proquest.com

Table 1: Key Enzymes in the Phenylpropanoid Pathway for Vanillylamine Generation

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Catalyzes the deamination of phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylase C4H Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid.
p-Coumarate 3-hydroxylase C3H Catalyzes the hydroxylation of p-coumaric acid to caffeic acid.

The synthesis of the branched-chain fatty acid moiety is a multi-step process involving several key enzymes. Branched-chain amino acid aminotransferase (BCAT) is involved in the initial steps of converting branched-chain amino acids like valine and leucine into their corresponding α-keto acids. nih.gov The branched-chain α-keto acid dehydrogenase complex (BCKDH) then catalyzes the oxidative decarboxylation of these α-keto acids to produce the initial acyl-CoA primers. nih.gov The elongation of the fatty acid chain is carried out by a fatty acid synthase (FAS) complex, with β-ketoacyl-ACP synthase (KAS) being a key enzyme responsible for the condensation reactions that add two-carbon units. tandfonline.comnih.gov Other enzymes in the FAS complex include ketoacyl-ACP reductase (KR), which reduces the β-keto group. biorxiv.org Acyl-ACP thioesterase (FatA) is responsible for terminating the elongation process by hydrolyzing the acyl-ACP to release the free fatty acid. tandfonline.comresearchgate.net Finally, Acyl-CoA synthetase (ACS) activates the free fatty acid to its CoA ester, making it available for the final condensation step with vanillylamine. tandfonline.comresearchgate.net

Table 2: Key Enzymes in the Branched-Chain Fatty Acid Pathway

Enzyme Abbreviation Function
Branched-chain amino acid aminotransferase BCAT Catalyzes the transamination of branched-chain amino acids.
Branched-chain α-keto acid dehydrogenase BCKDH Catalyzes the oxidative decarboxylation of branched-chain α-keto acids.
β-ketoacyl-ACP synthase KAS Catalyzes the condensation step in fatty acid elongation. tandfonline.com
Ketoacyl-ACP reductase KR Catalyzes the reduction of the β-ketoacyl-ACP intermediate.
Acyl-ACP thioesterase FatA Terminates fatty acid elongation by hydrolyzing the acyl-ACP. researchgate.net

The final and pivotal step in capsaicinoid biosynthesis is the condensation of vanillylamine with a branched-chain acyl-CoA, a reaction catalyzed by Capsaicinoid Synthase (CS), also known as capsaicin synthase. nih.govnih.gov This enzyme is an acyltransferase and its activity is a key determinant of pungency in chili peppers. nih.govnih.gov The gene encoding for CS is referred to as Pun1. nih.gov The enzyme exhibits substrate specificity, preferentially utilizing vanillylamine as the amine donor and showing varying affinities for different branched-chain acyl-CoAs. nih.govexpasy.org This specificity plays a significant role in determining the profile of capsaicinoids produced in a particular Capsicum variety. expasy.org The formation of this compound would depend on the ability of CS to recognize and utilize a 4,5-dehydrogenated acyl-CoA as a substrate. The enzyme requires Mg²⁺, ATP, and coenzyme A for its catalytic activity. nih.gov

Transcriptional and Genetic Regulation of Biosynthetic Gene Expression

The production and accumulation of capsaicinoids are tightly regulated at the transcriptional level. The expression of key structural genes in the biosynthetic pathway is controlled by a network of transcription factors (TFs), which in turn respond to developmental and environmental signals. The presence and activity of these regulators are primary determinants of the pungency level in Capsicum fruits.

Several families of transcription factors have been identified as crucial regulators of capsaicinoid biosynthesis genes (CBGs). nih.gov The R2R3-MYB family of TFs, in particular, has been shown to play a master regulatory role. nih.gov For instance, MYB31 is recognized as a key activator that modulates the expression of several structural genes, including BCAT, C4H, 4CL, COMT, pAMT, FatA, KAS, ACL, and CS (Capsaicin Synthase, encoded by the Pun1 or AT3 gene). nih.gov Silencing of MYB31 leads to a significant reduction in the expression of these genes and a corresponding decrease in capsaicinoid content. nih.gov Other MYB TFs, such as CcMYB330, have also been shown to positively regulate capsaicinoid synthesis by binding to the promoters of pathway genes like PAL. mdpi.com

In addition to MYBs, transcription factors from the AP2/ERF (APETALA2/Ethylene Response Factor) and WRKY families are also involved. researchgate.net For example, Erf and Jerf have been identified as potential regulators. nih.gov The interplay between these different TF families creates a complex regulatory network that fine-tunes the expression of CBGs. This genetic control system explains the vast differences in pungency observed among different Capsicum cultivars. nih.gov The qualitative presence or absence of pungency is primarily controlled by the Pun1 locus, which encodes the capsaicin synthase (CS) enzyme responsible for the final condensation step in the biosynthesis of all capsaicinoids. nih.govutm.md Functional mutations in the Pun1 gene result in non-pungent varieties. researchgate.net However, the quantitative variation in pungency among different hot pepper varieties is governed by a wider set of genes and their regulatory elements, often referred to as quantitative trait loci (QTLs). nih.gov

Table 1: Key Transcription Factors in Capsaicinoid Biosynthesis

Transcription Factor Family Function Target Genes
MYB31 R2R3-MYB Positive regulator of pungency. BCAT, C4H, 4CL, COMT, pAMT, FatA, KAS, ACL, CS
CcMYB330 R2R3-MYB Positive regulator, binds to PAL promoter. PAL, KAS, HCT, FatA, BCAT
CaERF102 / CaERF111 AP2/ERF Transcriptional activators. Key CBGs

| WRKY family TFs | WRKY | Involved in regulating the pathway. | CBGs |

Influence of Environmental Factors on Capsaicinoid Metabolic Fluxes

The metabolic flux through the capsaicinoid pathway is not solely determined by genetics; it is also highly responsive to environmental conditions. nih.gov Abiotic stresses, in particular, can significantly modulate the expression of biosynthetic genes and, consequently, the accumulation of capsaicinoids, including this compound. atlburns.com

Temperature and Light: Both temperature and light play crucial roles. High temperatures, especially during fruit development, have been shown to increase capsaicinoid levels. nih.govatlburns.com Conversely, some studies report that very high temperatures may reduce the activity of key enzymes like capsaicin synthase and phenylalanine ammonia lyase (PAL), leading to lower pungency. nih.gov Light is also a positive regulator, as it can upregulate the expression of genes such as KAS and pAMT through the action of photosensitive elements in their promoter regions. nih.gov

Water Availability: Water stress is one of the most significant environmental factors affecting pungency. Controlled or moderate drought stress generally leads to an increase in the concentration of capsaicinoids. atlburns.comnih.govsinica.edu.tw This response is believed to be a defense mechanism in the plant. atlburns.com The increased pungency under water deficit is correlated with higher expression of CBGs and increased activity of enzymes like PAL and capsaicin synthase. nih.govashs.org However, the response can vary depending on the pepper genotype and the severity of the stress. ashs.org

Soil Nutrition and Salinity: The nutrient composition of the soil significantly impacts capsaicinoid production. Higher levels of nitrogen have been positively correlated with increased capsaicinoid content. nih.govatlburns.com The type of soil can also have an effect; for instance, peppers grown in black soil have been observed to have enhanced capsaicinoid biosynthesis compared to those in red soil. nih.gov Mild salt stress has also been found to increase capsaicinoid accumulation, likely by upregulating the expression of the CS gene. nih.govnih.gov

Table 2: Influence of Environmental Factors on Capsaicinoid Biosynthesis

Environmental Factor Effect on Capsaicinoid Content Underlying Mechanism (if known)
High Temperature Generally increases Enhanced enzyme activity and gene expression. nih.govatlburns.com
High Light Intensity Increases Upregulation of photosensitive elements in gene promoters (KAS, pAMT). nih.gov
Water Stress (Drought) Generally increases Upregulation of CBGs; increased PAL and CS activity. nih.govsinica.edu.tw
High Soil Nitrogen Increases Positive correlation with capsaicinoid production. nih.gov

| Salt Stress | Increases | Upregulation of CS gene expression. nih.govnih.gov |

Synthetic Methodologies for 4,5 Dehydro Capsaicin and Structural Analogs

Chemical Synthesis Approaches and Reaction Pathways

The chemical synthesis of 4,5-Dehydro-Capsaicin fundamentally relies on the condensation of two primary precursors: vanillylamine (B75263) and an activated form of (4E,6E)-8-methyl-4,6-nonadienoic acid. This general strategy is analogous to the synthesis of other capsaicinoids, with the uniqueness of the final product being determined by the specific structure of the fatty acid chain.

A common and effective pathway involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The resulting acyl chloride is then reacted with vanillylamine, often under basic conditions (e.g., the Schotten-Baumann reaction) to neutralize the HCl byproduct and drive the reaction to completion, yielding the desired amide. researchgate.net

Modern advancements have introduced continuous flow synthesis as a faster, safer, and more efficient alternative to traditional batch methods. acs.org This approach involves a multi-step sequence that can be coupled together:

Oxime Formation : Vanillin (B372448), the precursor to vanillylamine, is reacted with hydroxylamine to form vanillin oxime. acs.orgarcjournals.org

Reduction : The oxime is then reduced to vanillylamine using a catalyst such as zinc dust in acetic acid or catalytic hydrogenation. acs.orgarcjournals.org

N-Acylation : The synthesized vanillylamine is then reacted with the activated fatty acid in a flow reactor to produce the final this compound product. acs.org

The key challenge in these syntheses is the preparation of the specific (4E,6E)-8-methyl-4,6-nonadienoic acid precursor, which dictates the identity of the final capsaicinoid.

Reaction StepReactantsKey Reagents/CatalystsMethodTypical Yield
Acyl Chloride Formation(4E,6E)-8-methyl-4,6-nonadienoic acidThionyl chloride (SOCl₂) or Oxalyl chlorideBatchHigh
Amidation (Condensation)Vanillylamine, Acyl chlorideAqueous base (e.g., NaOH)Batch (Schotten-Baumann)>90% researchgate.net
Vanillylamine SynthesisVanillin OximeZinc dust, Acetic acidBatch~78% arcjournals.org
Full Synthesis SequenceVanillin, (4E,6E)-8-methyl-4,6-nonadienoic acidMulti-step sequenceContinuous FlowHigh overall productivity acs.org
Table 1. Overview of Chemical Synthesis Pathways for this compound.

Enzyme-Catalyzed Synthesis and Biocatalytic Transformations

Enzyme-catalyzed methods offer significant advantages over chemical synthesis, including higher specificity, milder reaction conditions, and the use of non-toxic reagents. mdpi.com For this compound, biocatalysis can be applied to the crucial amidation step or integrated into whole-cell systems for de novo production.

Isolated Enzyme Systems : Lipases are the most extensively studied enzymes for this purpose. Specifically, Lipase B from Candida antarctica (CALB), often in an immobilized form like Novozym 435, effectively catalyzes the condensation of vanillylamine with fatty acids or their esters. researchgate.nettandfonline.com This approach has been used to synthesize a variety of capsaicin (B1668287) analogs with high conversion rates, often exceeding 90%. researchgate.net The reaction can be performed in organic solvents or even solvent-free, with water being removed under reduced pressure to shift the equilibrium toward product formation. tandfonline.comtandfonline.com

Natural Biosynthetic Pathway : In Capsicum plants, the final step of capsaicinoid biosynthesis is catalyzed by capsaicin synthase (CS), an acyltransferase encoded by the Pun1 locus. expasy.orgnih.govnih.gov This enzyme facilitates the amide bond formation between vanillylamine and a fatty acyl-CoA thioester, in this case, (4E,6E)-8-methyl-4,6-nonadienoyl-CoA. expasy.org Recombinant capsaicin synthase has been successfully expressed in microorganisms like E. coli, demonstrating its activity and high specificity for vanillylamine and various aliphatic CoA-esters. nih.govmdpi.com

Whole-Cell Biocatalysis : Metabolic engineering aims to construct microbial "factories" for capsaicinoid production. Research has focused on engineering yeast, such as Saccharomyces cerevisiae, to produce capsaicinoids from simple precursors. lu.se This involves introducing the necessary biosynthetic genes, including those for converting vanillin to vanillylamine and a suitable N-acyltransferase or CoA-ligase to perform the final amide bond formation. lu.se

Biocatalytic MethodEnzyme/SystemSubstratesKey Advantages
Enzymatic AmidationLipase (e.g., Candida antarctica Lipase B)Vanillylamine, (4E,6E)-8-methyl-4,6-nonadienoic acid (or its ester)High conversion rates, mild conditions, broad substrate scope. researchgate.net
Biosynthesis MimicryRecombinant Capsaicin Synthase (CS)Vanillylamine, (4E,6E)-8-methyl-4,6-nonadienoyl-CoAHigh specificity, mimics the natural pathway. nih.gov
Whole-Cell BiocatalysisEngineered Saccharomyces cerevisiae or E. coliVanillin, fatty acid precursors (or simple sugars)Potential for de novo synthesis from renewable feedstocks. lu.se
Table 2. Comparison of Biocatalytic Approaches for this compound Synthesis.

Rational Design and Synthesis of Bio-isosteric Analogs

The rational design of analogs of this compound involves modifying its structure to enhance desired properties while maintaining or altering its biological activity. This is often guided by the pharmacophore model of capsaicinoids, which consists of three key regions:

Region A : The aromatic 4-hydroxy-3-methoxybenzyl (vanillyl) group.

Region B : The central amide linker.

Region C : The hydrophobic acyl chain. olemiss.edu

Bio-isosteric replacement is a core strategy in this process, where an atom or group of atoms is exchanged for another with similar physical or chemical properties to create a new molecule with similar biological effects.

Modifications to Region A (Aromatic Ring) : The vanillyl group is crucial for activity. Bio-isosteric replacements can be explored to alter receptor interactions or metabolic stability. For example, replacing the phenyl ring with other aromatic heterocycles or altering the substituent pattern can modulate activity.

Modifications to Region B (Amide Linker) : The amide bond can be replaced with other functional groups that mimic its steric and electronic properties. For instance, α-lipoic acid has been used to replace the fatty acid portion, creating "lipoic amides" that act as TRPV1 agonists. nih.gov This demonstrates that the vanillylamine portion can be successfully coupled to different chemical heads.

Modifications to Region C (Acyl Chain) : This region offers significant flexibility for modification. The length, branching, and degree of unsaturation of the fatty acid chain can be altered to fine-tune the compound's properties. nih.gov Structure-activity relationship studies have shown that substituting the standard capsaicin side-chain with longer, unsaturated fatty acids can result in non-pungent analogs with potentially improved therapeutic profiles. olemiss.edu For this compound, this could involve synthesizing analogs with different dienyl systems or altering the chain length while preserving the conjugated double bonds.

Structural RegionOriginal Moiety in this compoundPotential Bio-isosteric ReplacementRationale/Objective
Region A (Aromatic)4-hydroxy-3-methoxyphenylOther substituted phenyls, pyridyl, or heterocyclic ringsAlter receptor binding affinity, improve metabolic stability.
Region B (Linker)Amide (-CO-NH-)Ester (-CO-O-), Reverse Amide (-NH-CO-), ThioureaModify bond stability, hydrogen bonding capacity, and pungency.
Region C (Hydrophobic Tail)(4E,6E)-8-methyl-4,6-nonadienoylVarying chain lengths, different positions of unsaturation, inclusion of cyclic fragmentsModulate lipophilicity, receptor interaction, and biological activity profile. olemiss.edunih.gov
Table 3. Bio-isosteric Design Strategies for this compound Analogs.

Sustainable Synthesis from Lignocellulosic Platform Chemicals

A key goal in modern chemistry is the use of renewable biomass as a feedstock. Lignocellulose, composed of lignin, cellulose, and hemicellulose, is an abundant and non-food-based resource. The synthesis of this compound can be made more sustainable by deriving its precursors from these platform chemicals.

Vanillylamine from Lignin : The aromatic vanillylamine portion of the molecule is directly accessible from lignin. Lignin is a complex polymer rich in aromatic units, which can be broken down to produce valuable platform chemicals, most notably vanillin. scielo.org.mx Vanillin can then be converted to vanillylamine through the chemical or biocatalytic pathways described previously (e.g., oxime formation followed by reduction or direct reductive amination). acs.org

Acyl Chain from Hemicellulose and Cellulose : The synthesis of the fatty acid chain can be achieved using platform chemicals derived from the carbohydrate fractions of lignocellulose. A demonstrated route for a similar saturated fatty acid (8-methylnonanoic acid, used for dihydrocapsaicin) provides a clear blueprint. researchgate.net This process involves:

Aldol Condensation : Furfural (derived from hemicellulose) is condensed with methyl isopropyl ketone (which can be derived from cellulose) to form an intermediate. researchgate.netgoogle.com

Ring Opening & Hydrodeoxygenation : The furan ring of the intermediate is opened, and subsequent hydrodeoxygenation reactions are performed to remove excess oxygen atoms and produce the saturated fatty acid chain. researchgate.net

To produce the specific (4E,6E)-8-methyl-4,6-nonadienoic acid required for this compound, this pathway would need to be modified to introduce and preserve the conjugated double bonds, for example, through controlled dehydration or selective hydrogenation steps. This integrated approach demonstrates the feasibility of constructing the entire this compound molecule exclusively from renewable biomass sources.

Component of this compoundLignocellulosic SourceKey Platform ChemicalTransformation Pathway
Vanillylamine MoietyLigninVanillinDepolymerization → Vanillin → Reductive Amination → Vanillylamine. scielo.org.mx
Acyl Chain MoietyHemicelluloseFurfuralConversion to platform molecules → C-C bond formation (e.g., Aldol Condensation) → Selective Deoxygenation/Dehydration → (4E,6E)-8-methyl-4,6-nonadienoic acid. researchgate.net
CelluloseMethyl Isopropyl Ketone
Table 4. Sustainable Production Pathways from Lignocellulosic Biomass.

Advanced Analytical Methodologies for the Quantification and Structural Elucidation of 4,5 Dehydro Capsaicin

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of capsaicinoids, providing the necessary separation of these compounds prior to their detection and quantification. The subtle structural differences among capsaicinoid analogues, including the presence of double bonds as in 4,5-Dehydro-Capsaicin, necessitate high-resolution separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including capsaicinoids. cabidigitallibrary.orgmdpi.com For capsaicinoid profiling, a sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. tandfonline.com The separated compounds then enter the mass spectrometer, which provides detailed mass spectra that allow for structural identification.

Research has demonstrated the use of GC-MS for the qualitative and quantitative analysis of both major and minor capsaicinoids in various chili pepper varieties. cabidigitallibrary.orgtandfonline.com The electron ionization (EI) mode is commonly used, which results in characteristic fragmentation patterns. A key fragment for capsaicinoids is the vanillyl moiety, which produces a base peak at a mass-to-charge ratio (m/z) of 137. cabidigitallibrary.org While some methods may require derivatization to increase the volatility of capsaicinoids, others have been developed that allow for analysis without this step. tandfonline.comnih.gov The method's validation often shows good precision, with relative standard deviations (RSD) for retention time below 0.2% and for peak area below 7.0%. cabidigitallibrary.org

Table 1: Typical GC-MS Parameters and Findings for Capsaicinoid Analysis
ParameterDescriptionFindingCitation
Column Temperature Program Initial 150°C, ramped to 250°C, then to 280°C.Optimized for separation of multiple capsaicinoids. cabidigitallibrary.org
Carrier Gas HeliumFlow rate of 1.0 mL/min is typically used. cabidigitallibrary.org
Injection Mode SplitlessCommon technique for trace analysis. cabidigitallibrary.org
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for identification. cabidigitallibrary.org
Characteristic Fragment Vanillyl moietyProduces a base peak at m/z 137, aiding in the identification of the capsaicinoid class. cabidigitallibrary.org
Identified Compounds Major & Minor CapsaicinoidsCapable of identifying up to nine capsaicinoids, including capsaicin (B1668287), dihydrocapsaicin (B196133), nordihydrocapsaicin (B196126), and homodihydrocapsaicin. cabidigitallibrary.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of capsaicinoids in various complex matrices, including food products and biological samples. acgpubs.orgnih.gov This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. Reversed-phase HPLC columns are typically used to separate the capsaicinoid analogues. nih.govnih.gov

Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of capsaicinoids. nih.govnih.gov The precursor ion for this compound would be its protonated molecule [M+H]⁺. In tandem mass spectrometry, this precursor ion is fragmented to produce product ions, and the specific transition from precursor to product ion is monitored, a technique known as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity. nih.gov For most capsaicinoids, a common product ion corresponds to the stable vanillylamine (B75263) fragment at m/z 137. mdpi.com

Table 2: Key Mass Spectrometry Data for LC-MS/MS Analysis of Capsaicinoids
CompoundMolecular WeightPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Citation
Capsaicin 305.41306137 nih.gov
Dihydrocapsaicin 307.43308137 nih.gov
Nordihydrocapsaicin 293.40294137 nih.gov
This compound 303.40304 (Predicted)137 (Predicted)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine quantification of capsaicinoids. tandfonline.com When coupled with a Photodiode Array (PDA) detector, it allows for the monitoring of absorbance spectra, with capsaicinoids typically showing maximum absorbance around 280 nm. tandfonline.comupm.edu.my For enhanced sensitivity, a fluorescence detector (FLD) can be used, as capsaicinoids are naturally fluorescent. glsciences.com

The separation is most often achieved using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often acidified with formic or acetic acid. tandfonline.comoup.com The use of fluorescence detection provides significantly higher sensitivity compared to UV detection, making it particularly effective for analyzing samples with low capsaicinoid content. glsciences.com Method validation for HPLC techniques demonstrates good linearity over a range of concentrations, with low limits of detection (LOD) and quantification (LOQ). upm.edu.myresearchgate.net For instance, one RP-HPLC-PDA method reported an LOD of 0.5 µg/mL and an LOQ of 1.0 µg/mL for both capsaicin and dihydrocapsaicin. upm.edu.my

Table 3: Typical HPLC Method Parameters for Capsaicinoid Quantification
ParameterDescriptionFindingCitation
Column Reversed-Phase C18 or RP-18eProvides good separation of capsaicinoid analogues. tandfonline.comglsciences.com
Mobile Phase Acetonitrile and acidified waterA gradient elution is often used for optimal separation. tandfonline.com
PDA Detection UV absorbance monitoringTypically set at 280 nm for capsaicinoids. tandfonline.comupm.edu.my
Fluorescence Detection Excitation (Ex) and Emission (Em) wavelengthsEx: 280 nm, Em: 320 nm provides high sensitivity. glsciences.com
Analysis Time Varies by methodUltra-high performance liquid chromatography (UHPLC) can separate major capsaicinoids in under 3 minutes. tandfonline.comresearchgate.net

Direct Mass Spectrometry Platforms

Direct mass spectrometry techniques offer rapid analysis with minimal or no sample preparation, making them suitable for high-throughput screening of capsaicinoids.

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no preparation. nih.gov When coupled with a Time-of-Flight (TOF) mass spectrometer, DART-TOF-MS provides rapid and accurate mass measurements, making it a valuable tool for screening capsaicinoids. researchgate.netcedia.edu.ec This method has been successfully used to quantify capsaicin in chili peppers, showing a good correlation with results obtained by HPLC-DAD. researchgate.net DART-MS is recognized for its efficiency, accuracy, and time-saving capabilities in food analysis. researchgate.net The technique is sensitive, with limits of detection for capsaicin and dihydrocapsaicin reported to be as low as 0.0234 µg/mL and 0.0510 µg/mL, respectively, in fermented pepper paste. researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that enables the analysis of molecules with minimal fragmentation. wikipedia.org While it is renowned for the analysis of large biomolecules, its application to small molecules like capsaicinoids is also established. nih.govresearchgate.net In this method, the sample is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte. wikipedia.org

MALDI-TOF-MS has been uniquely applied for the mass spectrometry imaging (MSI) of capsaicin in the cross-sections of Capsicum fruits. core.ac.ukresearchgate.net This application allows for the visualization of the spatial distribution of capsaicin within the fruit tissue, confirming its high concentration in the placenta. core.ac.ukresearchgate.net While matrix-related ions can interfere with the detection of low-mass compounds, advancements such as infrared (IR)-MALDI-MS have been shown to increase the sensitivity for capsaicinoids by a factor of 1,000. nih.gov

Immunosensing and Biosensor Technologies for Capsaicinoid Detection

The demand for rapid, sensitive, and selective detection of capsaicinoids has driven the development of innovative immunosensing and biosensor technologies. These analytical tools offer significant advantages over traditional chromatographic methods, including portability, speed, and lower cost, making them suitable for on-site and high-throughput screening.

Electrochemical biosensors have emerged as a prominent platform for capsaicinoid detection. These sensors operate by transducing the interaction between a biorecognition element (like an antibody or an enzyme) and the target capsaicinoid into a measurable electrical signal. One approach involves using a bimetallic metal-organic framework nanocage, specifically FeIII-HMOF-5, to modify a screen-printed carbon electrode. frontiersin.org This material effectively adsorbs capsaicin, enhancing the sensor's sensitivity. Under optimal conditions, such electrochemical sensors can achieve a linear detection range for capsaicin from 1–60 μM with a detection limit of 0.4 μM. frontiersin.org Another novel design is a cell-based electrochemical biosensor, which has demonstrated the ability to detect capsaicin in concentrations ranging from 10 μM to 120 μM, showcasing excellent sensitivity and stability. bohrium.com

Surface Plasmon Resonance (SPR) immunosensors represent another powerful technique. An SPR sensor was developed using polyclonal antibodies raised against homovanillic acid, which is structurally related to the vanillyl group of capsaicinoids. This indirect competitive assay format allows for the detection of multiple capsaicinoids. The limits of detection for capsaicin, dihydrocapsaicin, and nordihydrocapsaicin were reported to be 27 ppb, 35 ppb, and 50 ppb, respectively, demonstrating the high sensitivity of this method. researchgate.net

These advanced sensors are not limited to food analysis but also have applications in ensuring food safety, such as the identification of illegal cooking oil, where capsaicinoids can serve as markers. mdpi.com The principle often involves an irreversible electrochemical oxidation of the phenolic hydroxyl group in the capsaicin molecule, which generates a distinct signal. mdpi.com The development of these technologies provides robust and sensitive methods for the detection of capsaicinoids in various matrices.

Performance of Different Biosensor Technologies for Capsaicinoid Detection
Sensor TypeTarget Analyte(s)Detection RangeLimit of Detection (LOD)Reference
Electrochemical Sensor (FeIII-HMOF-5)Capsaicin1–60 μM0.4 μM frontiersin.org
Cell-Based Electrochemical BiosensorCapsaicin10–120 μMNot Reported bohrium.com
Surface Plasmon Resonance (SPR) ImmunosensorCapsaicinNot Reported27 ppb researchgate.net
DihydrocapsaicinNot Reported35 ppb
NordihydrocapsaicinNot Reported50 ppb

Optimized Extraction Techniques for Capsaicinoid Isolation from Biological and Plant Samples

The efficient isolation of capsaicinoids from their natural sources, primarily chili peppers, is a critical prerequisite for accurate quantification and further analysis. The choice of extraction technique significantly impacts the yield and purity of the extracted compounds. Several methods have been developed and optimized, ranging from traditional solvent extraction to more advanced, instrument-based techniques. tandfonline.com

Conventional and Advanced Extraction Methods:

Soxhlet Extraction (SOX): A traditional and widely used method where a solvent, typically methanol or ethanol (B145695), is used to continuously extract capsaicinoids from a solid sample over several hours. tandfonline.comtuiasi.ro For instance, a 1.0 g sample of Capsicum annuum can be extracted with 50 mL of methanol for 2 hours. tuiasi.ro While effective, this method is often criticized for its long extraction times and high solvent consumption. tandfonline.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction. Optimized conditions for UAE can include parameters like a 5-minute extraction time, a temperature of 5.5°C, a pH of 8, and a specific sample-to-solvent ratio (e.g., 0.2 g to 14.5 mL). mdpi.com A study on Capsicum frutescens L. optimized UAE conditions using 95% ethanol at 50–60°C for 60 minutes with a solvent-to-sample ratio of 5:1 (mL/g). nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. This method has been shown to significantly reduce extraction time compared to conventional techniques. tuiasi.ro Optimized MAE conditions for fresh peppers have been identified as an extraction temperature of 125°C, using ethanol as the solvent with 500 W of power for just 5 minutes. tuiasi.ronih.gov

Pressurized Liquid Extraction (PLE): PLE operates at elevated temperatures (e.g., 100-200°C) and pressures (e.g., 1500 psi or 100 atm), which increases the solubility of the analytes and the penetration of the solvent into the sample matrix. nih.gov Solvents like methanol, ethanol, and water have been successfully used. nih.gov Comparative studies have often found that PLE provides the best yields among various techniques, including UAE, MAE, and SOX. tandfonline.com

Enzymatic Treatment: This method involves using enzymes like pectinase and carbohydrases to break down the plant cell wall structure, which can increase the extraction yield of capsaicinoids by as much as 32%. nih.gov

The selection of the extraction solvent is a crucial parameter across all techniques. Methanol is frequently chosen due to its high extraction efficiency and compatibility with subsequent chromatographic analysis. tuiasi.ro However, other solvents such as ethanol, acetonitrile, acetone, and ethyl acetate are also used, sometimes in mixtures, to optimize the extraction of specific capsaicinoids based on their polarity. mdpi.com

Optimized Conditions for Various Capsaicinoid Extraction Techniques
Extraction TechniqueSolventTemperatureTimeKey Parameters/NotesReference
Soxhlet Extraction (SOX)Methanol or EthanolBoiling point of solvent2 hoursTraditional method; high solvent consumption. tandfonline.comtuiasi.ronih.gov
Ultrasound-Assisted Extraction (UAE)95% Ethanol50-60°C60 minutesSolvent-to-sample ratio: 5:1 (mL/g). nih.gov
Microwave-Assisted Extraction (MAE)Ethanol125°C5 minutesPower: 500 W. Significantly faster than conventional methods. tuiasi.ronih.gov
Pressurized Liquid Extraction (PLE)Methanol, Ethanol, or Water100-200°CNot specifiedPressure: 100 atm / 1500 psi. Often provides the highest yields. nih.gov
Enzymatic TreatmentWater with Enzymes (e.g., Pectinase)50°C7 hoursCan increase extraction yield by 32%. nih.gov

Structure Activity Relationship Sar Studies of 4,5 Dehydro Capsaicin and Chemically Modified Derivatives

Critical Role of the Vanillyl Moiety in Receptor Interactions

The vanillyl moiety, a 4-hydroxy-3-methoxybenzyl group, is a cornerstone of capsaicinoid bioactivity, essential for potent interactions with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov This aromatic part of the molecule, often referred to as Region A, contains polar groups capable of forming hydrogen bonds, which are crucial for the excitation of sensory neurons. nih.gov The substituents at the 3rd and 4th positions on this ring are considered vital for strong agonist activity. nih.gov

Studies involving various vanilloid analogues have demonstrated the significance of this structural feature. Compounds that possess a vanillyl skeleton similar to capsaicin (B1668287), such as vanillic acid and vanillyl alcohol, have been shown to affect TRPV1 activities. nih.gov The interaction is so fundamental that the receptor itself was named the "vanilloid receptor" due to the shared structural motif between capsaicin and another potent agonist, resiniferatoxin. nih.gov Modifications to the vanillyl ring, such as halogenation, have been explored to create derivatives with altered potency, further highlighting the vanillyl group's role as a key domain for receptor interaction. nih.gov

Feature of Vanillyl MoietyRole in Receptor InteractionReference
4-Hydroxy-3-methoxybenzyl groupEssential for potent agonist activity at the TRPV1 receptor. nih.gov
Polar groups (phenolic -OH)Capable of forming hydrogen bonds, crucial for neuronal excitation. nih.gov
Aromatic Ring SubstituentsSubstituents at positions 3 and 4 are critical for high potency. nih.gov

Impact of Alkyl Side Chain Length and Degree of Unsaturation on Bioactivity

The alkyl side chain, or Region C, is the hydrophobic tail of the capsaicinoid molecule. Its length and degree of unsaturation are significant determinants of the compound's bioactivity and pungency. researchgate.net For a capsaicinoid to be highly potent, a hydrophobic group is required in this region. nih.gov Research indicates that the optimal length for this side chain to elicit a strong response is between 8 and 9 carbon atoms. nih.gov

The presence and position of double bonds (unsaturation) in this chain also play a critical role. The single double bond in 4,5-Dehydro-Capsaicin is an example of such unsaturation. Studies on synthetic analogs have shown that increasing the length and unsaturation of the fatty acyl group can lead to capsaicin analogs with reduced or no pungency. researchgate.net Interestingly, these non-pungent, long-chain unsaturated derivatives can exhibit improved bioactivity profiles, such as enhanced anti-invasive activity against cancer cells, compared to capsaicin itself. researchgate.net This demonstrates that modifications to the alkyl tail can selectively modulate the therapeutic effects of capsaicinoids while minimizing their irritant properties. researchgate.net

Alkyl Chain CharacteristicImpact on BioactivityReference
Length Optimal potency observed with chain lengths of 8-9 carbons. nih.gov
Hydrophobicity A hydrophobic tail is required for high potency. nih.gov
Unsaturation Can generate non-pungent analogs with potentially enhanced therapeutic activities (e.g., anti-invasive). researchgate.net

Consequence of Molecular Modifications on Specific Biofunctional Responses

Molecular modifications to the capsaicinoid structure, particularly in the vanillyl moiety (Region A) and the alkyl side chain (Region C), have profound consequences on the specific biological responses they elicit. The primary goal of such modifications is often to separate the therapeutic benefits of capsaicinoids from their characteristic pungency, which can limit clinical application. nih.gov

For instance, creating N-acyl vanillylamides (N-AVAMs) by substituting the standard side-chain with longer, unsaturated fatty acid groups results in non-pungent analogs. researchgate.net These modified compounds have demonstrated improved anti-invasive activity against certain types of cancer cells. researchgate.net Other research has focused on generating analogs with enhanced analgesic activity. researchgate.net The wide range of reported biological activities for capsaicin and its derivatives—including anti-cancer, anti-obesity, anti-inflammatory, and antioxidant effects—highlights the potential for targeted molecular modifications. nih.gov By altering the chemical structure, researchers can fine-tune the molecule's interaction with TRPV1 and other cellular targets, leading to optimized biofunctional responses for various therapeutic applications. researchgate.netnih.gov

Molecular ModificationResulting Biofunctional ResponseReference
Substitution with long, unsaturated fatty acid side chainsCreation of non-pungent analogs with improved anti-invasive activity. researchgate.net
General structural modificationsDevelopment of analogs with enhanced analgesic properties. researchgate.net
Various modifications to Regions A, B, and CPotential to optimize for anti-obesity, anti-inflammatory, and antioxidant effects. nih.gov

Synergistic and Modulatory Effects among Co-occurring Capsaicinoids

Natural extracts from Capsicum fruits contain a mixture of different capsaicinoids, not just a single compound. nih.gov Emerging research indicates that these mixtures can exhibit synergistic or modulatory effects, where the combined biological activity is greater than the sum of the individual components. nih.govbiorxiv.org

Interaction TypeObserved EffectReference
Synergy Capsaicinoid mixtures from natural extracts show highly effective TRPV1 activation. biorxiv.org
Positive Modulation Less potent capsaicinoids can increase the overall potency of a capsaicinoid mixture. biorxiv.org
Combined Action Potential for synergistic effects on weight loss when used with other bioactive compounds. nih.govcaldic.com

Future Research Trajectories for 4,5 Dehydro Capsaicin Studies

In-depth Elucidation of Specific Biological Roles Unique to 4,5-Dehydro-Capsaicin.

To determine unique biological roles, comparative studies against other capsaicinoids like capsaicin (B1668287) and dihydrocapsaicin (B196133) would be necessary. Such research would involve assays to measure its potency as a TRPV1 agonist, as well as screening for other potential biological targets. Currently, no such comparative data for this compound exists in the literature.

Rational Design and Synthesis of Next-Generation this compound Analogs with Enhanced Biological Specificity.

The rational design of new chemical entities requires a thorough understanding of the parent molecule's structure-activity relationship (SAR). nih.govbenthamscience.com While extensive SAR studies have been conducted on the general capsaicin scaffold, there is no specific information on how the putative 4,5-double bond would influence biological activity or how it could be chemically modified to create next-generation analogs. General methods for synthesizing capsaicinoid analogs are well-established, often involving the coupling of a vanillylamine (B75263) moiety with a fatty acid side chain, but no synthesis has been reported for analogs derived specifically from this compound. acs.orgtntech.edu

Advanced Mechanistic Investigations Employing Omics Technologies and Computational Approaches.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for producing 4,5-Dehydro-Capsaicin, and how can purity be ensured?

  • Methodology : Synthesis typically involves condensation reactions between vanillylamine and fatty acid derivatives under controlled conditions. Key steps include purification via column chromatography or recrystallization. Structural confirmation requires NMR (¹H/¹³C) and HPLC-MS to validate molecular weight and purity (>95%). For reproducibility, document solvent ratios, temperature gradients, and catalyst concentrations in detail .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology : Use a combination of FT-IR to identify functional groups (e.g., amide bonds), NMR for stereochemical analysis, and X-ray crystallography for absolute configuration determination. Cross-validate data with computational methods (e.g., DFT calculations) to resolve ambiguities. Ensure spectra are baseline-corrected and referenced to internal standards (e.g., TMS for NMR) .

Q. How should researchers design in vitro bioactivity assays for this compound?

  • Methodology : Employ TRPV1 receptor-binding assays using HEK293 cells transfected with human TRPV1. Include positive controls (e.g., capsaicin) and negative controls (vehicle-only). Quantify EC₅₀ values via dose-response curves (logarithmic scale) and validate with calcium imaging. Normalize data to account for batch variability in cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodology : Systematically modify the vanilloid ring or alkyl side chain and assay TRPV1 activation. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes. Correlate computational predictions with in vitro results. Address discrepancies by analyzing solvent effects (e.g., DMSO vs. ethanol) on ligand-receptor interactions .

Q. What experimental strategies resolve contradictions in reported mechanisms of action (e.g., TRPV1-dependent vs. independent pathways)?

  • Methodology : Perform gene knockout (CRISPR/Cas9) or pharmacological inhibition (e.g., capsazepine) in cellular models. Combine transcriptomic profiling (RNA-seq) to identify off-target pathways. Use isothermal titration calorimetry (ITC) to confirm direct binding to TRPV1. Replicate conflicting studies under identical conditions to isolate variables (e.g., cell culture media composition) .

Q. How do in vivo pharmacokinetic profiles of this compound differ from in vitro predictions?

  • Methodology : Conduct comparative studies in rodent models, measuring plasma half-life (LC-MS/MS), tissue distribution, and metabolite identification (UHPLC-QTOF). Adjust for interspecies metabolic differences using hepatic microsome assays. Address bioavailability challenges via formulation strategies (e.g., nanoemulsions) and validate with pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?

  • Methodology : Apply nonlinear regression models (e.g., probit analysis) to calculate LD₅₀. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to avoid Type I/II errors. For longitudinal studies, employ mixed-effects models to account for individual variability .

Data Presentation and Reproducibility

Q. How should researchers present complex datasets (e.g., SAR or toxicity) to ensure clarity?

  • Methodology : Use heatmaps for SAR trends and Kaplan-Meier curves for survival data. Limit tables to critical parameters (e.g., IC₅₀, Hill coefficients). Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for graphical abstracts: prioritize simplicity, avoid excessive chemical structures, and label axes unambiguously .

Q. What steps mitigate reproducibility issues in this compound studies?

  • Methodology : Publish raw data (e.g., NMR spectra, cell counts) in supplementary materials. Use standardized protocols (e.g., NIH Assay Guidance Manual) for assays. Collaborate with independent labs for cross-validation. Document environmental factors (e.g., humidity during synthesis) that may influence outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.